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Introduction

Silicon carbide (SiC) is a high-performance ceramic material renowned for its exceptional
mechanical, thermal, and electronic properties.[1][2] Its low thermal expansion, high thermal
conductivity, high strength, and chemical inertness make it a critical material for applications in
high-temperature environments, including semiconductor processing, aerospace components,
and advanced composite materials.[2][3] The coefficient of thermal expansion (CTE) is a
crucial parameter in the design and application of SiC components, as it dictates the material's
dimensional stability during temperature fluctuations.[4] Mismatches in CTE between SiC and
adjoining materials can lead to significant thermal stresses, potentially causing component
failure.

This technical guide provides a comprehensive overview of the thermal expansion coefficient of
silicon carbide, focusing on its dependence on temperature and polytype. It details the
primary experimental methodologies for CTE measurement and presents quantitative data in a
structured format for researchers and scientists.

Factors Influencing the Thermal Expansion of
Silicon Carbide

The CTE of silicon carbide is not a constant value but is influenced by several factors. The
primary determinants are temperature and the specific crystal structure, or polytype, of the SiC.
Other factors such as impurities and manufacturing processes can also play a role. As
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temperature increases, the CTE of SiC generally increases.[5] The different atomic

arrangements in polytypes like 3C (cubic), 4H (hexagonal), and 6H (hexagonal) result in

variations in their thermal expansion behavior.[3][6] Hexagonal polytypes like 4H-SiC also

exhibit anisotropy, meaning the CTE can differ along different crystallographic axes.[3][5][7]
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Figure 1: Key factors influencing the CTE of Silicon Carbide.

Quantitative Data: CTE of Silicon Carbide

The following tables summarize the linear coefficient of thermal expansion for various SiC

polytypes across a range of temperatures. The data is compiled from experimental

measurements reported in scientific literature.

Table 1: Thermal Expansion Coefficient of 3C-SiC (Cubic)
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Temperature Temperature CTE (10-°/K or
Crystal Type Reference
(°C) (K) 10-6/°C)
26.85 300 2.77 - [6]
26.85 300 35 - [8]
226.85 500 3.8 Single Crystal [6]
326.85 600 4.3 Single Crystal [6]
626.85 900 4.8 Single Crystal [6]
926.85 1200 0.50 x 103 - [8]
1226.85 - _
1500 - 2100 5.5 Single Crystal [6]
1826.85
Table 2: Thermal Expansion Coefficient of 4H-SiC (Hexagonal)
Temperature Temperature .
. CTE (10-°/K) Axis Reference
(°C) (K)
-268.15t066.85 510 340 <24 - [3]
_ Parallel (af|) vs.

afl is ~0.22 larger .
Room Temp. ~295 Perpendicular [3]

than alL )

(aL) to c-axis

o112 =3.21 +

3.56x1073T - _
20 to 1000 29310 1273 ) a-axis (011) [5]

1.62x10-°T2 (T in

OC)

o33 =3.09 +

2.63x1073T - _
20 to 1000 293 to 1273 c-axis (033) [5]

1.08x1076T2 (T in
OC)

Table 3: Thermal Expansion Coefficient of 6H-SIC (Hexagonal)
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Temperature Temperature CTE (10-°/K or .
AXxis Reference
(°C) (K) 10-6/°C)
-173.15 100 1.2 - [6]
-268.15 to 66.85 51to 340 <24 - [3]
26.85 300 4.3 a-axis (L c-axis) [6]
26.85 300 4.7 c-axis (|| c-axis) [6]

Note: The units 10~%/K and 10-%/°C are interchangeable as the interval of a Kelvin and a
Celsius degree is the same.

Experimental Protocols for CTE Measurement

The determination of the CTE of ceramic materials like SiC requires high-precision
instrumentation.[9] The two most common techniques are push-rod dilatometry and high-
temperature X-ray diffraction (XRD).[1]

Push-Rod Dilatometry

Push-rod dilatometry is a widely used technique that directly measures the dimensional change
of a sample as a function of temperature.[9][10] A sample of known length is placed in a
furnace and a push-rod, typically made of a stable material like alumina or fused silica, is
placed in contact with it.[11] As the sample expands or contracts, it moves the rod, and this
displacement is measured by a highly sensitive transducer, such as a Linear Variable
Differential Transducer (LVDT).[10][12]

Detailed Experimental Protocol:
e Sample Preparation:

o Arepresentative sample of SiC is machined into a regular shape, typically a rectangular
bar or a cylinder, with a specific length (e.g., up to 50 mm).[13]

o The end faces of the sample must be flat and parallel to ensure uniform contact with the
sample holder and push-rod.
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o The initial length of the sample (lo) is measured precisely at room temperature using
calipers.

o System Calibration:

o Before measuring the sample, a calibration run is performed using a standard reference
material with a well-known CTE (e.g., corundum single crystal, NIST SRM 739 fused
silica).[3][13]

o This calibration step corrects for the thermal expansion of the instrument's components
(sample holder, push-rod).[11]

o Measurement Procedure:

o The SiC sample is placed in the dilatometer's sample holder, positioned within the furnace.
[11]

o The push-rod is brought into contact with the sample with a minimal, constant contact
force to ensure reliable measurement without deforming the sample.[14]

o The furnace is programmed to heat the sample through a defined temperature range (e.g.,
from room temperature to 1500°C) at a controlled heating rate.[13]

o During the heating and subsequent cooling cycle, the displacement transducer
continuously records the change in the sample's length (Al) as a function of temperature
(T).[11][13]

o Data Analysis:
o The recorded data of Al versus T is corrected using the calibration file.

o The mean coefficient of linear thermal expansion (a) over a temperature range (T1 to T2) is
calculated using the formula: a = (Al /lo) / (T2 - T1)
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Figure 2: Experimental workflow for Push-Rod Dilatometry.

High-Temperature X-Ray Diffraction (HT-XRD)
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High-temperature X-ray diffraction is a powerful technique that measures the change in a
material's crystal lattice parameters as a function of temperature.[15] By tracking the shift in the
angular position of diffraction peaks, the expansion of the unit cell can be calculated, which
directly relates to the bulk thermal expansion.[16][17] This method is particularly useful for
determining the CTE of anisotropic materials, as it can measure expansion along different
crystallographic axes.[5][7]

Detailed Experimental Protocol:
e Sample Preparation:

o A polycrystalline SiC sample is prepared, often in the form of a fine powder or a small, flat
solid piece.

o The sample is mounted on a specialized high-temperature sample stage within the XRD
chamber.[18]

e System Setup and Calibration:

o The XRD instrument is equipped with a high-temperature chamber that allows for precise
temperature control in a controlled atmosphere or vacuum.[18]

o Temperature calibration is performed using standard materials with known melting points
or phase transitions to ensure accuracy.[15]

o An internal standard (e.g., MgO) can be mixed with the sample to correct for instrumental
errors like sample displacement.[18]

o Measurement Procedure:

o An initial XRD pattern is collected at room temperature to determine the baseline lattice
parameters.

o The sample is heated to a series of setpoint temperatures. At each temperature, the
sample is allowed to equilibrate to ensure thermal stability.[18]
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o Afull XRD scan is performed at each temperature setpoint, recording the diffraction angle
(20) and intensity of the Bragg reflections.[18]

o Data Analysis:

o

The positions of the diffraction peaks in each pattern are determined with high precision.

o Using Bragg's Law, the lattice parameters (e.g., 'a' and 'c' for hexagonal polytypes) are
calculated from the peak positions at each temperature.

o The CTE along a specific crystallographic direction is calculated from the temperature-
dependent change in the corresponding lattice parameter. For example, for the 'a’ axis: aa
= (1/a0) * (da/dT) where ao is the lattice parameter at a reference temperature and da/dT is
the rate of change of the lattice parameter with temperature.

o For polycrystalline cubic materials, the CTE is isotropic. For anisotropic materials like 4H-
SiC, the CTE can be determined for each principal axis (011 and a33).[5]

Conclusion

The thermal expansion coefficient of silicon carbide is a critical property for its application in
demanding environments. It exhibits a clear dependence on temperature and varies between
its different polytypes, with hexagonal forms showing notable anisotropy. Understanding and
accurately measuring the CTE using established techniques like push-rod dilatometry and
high-temperature XRD is essential for the reliable design and performance of SiC-based
components. The data and protocols presented in this guide serve as a foundational resource
for researchers and engineers working with this advanced ceramic material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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